molecular formula C19H18ClNO2 B5843920 1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde

1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde

Cat. No. B5843920
M. Wt: 327.8 g/mol
InChI Key: CQICQXIGEGLGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde, also known as J147, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. J147 was first discovered by a team of researchers at the Salk Institute for Biological Studies in California, who were searching for compounds that could enhance cognitive function and slow down the aging process.

Mechanism of Action

The exact mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde is not fully understood, but it is believed to work by targeting multiple pathways involved in aging and neurodegeneration. 1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde has been shown to increase the production of proteins that are involved in the growth and survival of neurons, as well as reduce inflammation and oxidative stress in the brain. 1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde also appears to increase the production of ATP, which is the primary source of energy for cells.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde has a number of biochemical and physiological effects. In animal studies, 1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde has been shown to improve cognitive function, reduce inflammation and oxidative stress, and increase the production of proteins that are involved in the growth and survival of neurons. 1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde has also been shown to increase lifespan and improve physical function in aging mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde in lab experiments is that it has been shown to be safe and well-tolerated in animal studies. However, one limitation is that the compound is relatively expensive to produce, which can limit its use in large-scale studies.

Future Directions

There are a number of future directions for research on 1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde. One area of research is to further elucidate the mechanism of action of the compound. Another area of research is to investigate the potential therapeutic applications of 1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde in other neurodegenerative diseases, such as multiple sclerosis and amyotrophic lateral sclerosis. Additionally, researchers may investigate the use of 1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde is a synthetic compound that can be produced using a multi-step chemical synthesis process. The first step involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide to form 2-(2-(4-chlorophenoxy)ethoxy)phenol. This intermediate is then reacted with 2-ethylindole-3-carbaldehyde in the presence of a palladium catalyst to produce 1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde. The overall yield of the synthesis process is approximately 10%.

Scientific Research Applications

1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most notable applications of 1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde is in the treatment of Alzheimer's disease. Studies have shown that 1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde can improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. In addition to Alzheimer's disease, 1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde has also been studied for its potential to treat other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.

properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-7-ethylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-2-14-4-3-5-18-15(13-22)12-21(19(14)18)10-11-23-17-8-6-16(20)7-9-17/h3-9,12-13H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQICQXIGEGLGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CCOC3=CC=C(C=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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